molecular formula C19H24N4O3 B12156675 N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B12156675
M. Wt: 356.4 g/mol
InChI Key: PFTUFGAJPKSKIF-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule featuring a piperidine-3-carboxamide core substituted with a 4-methoxybenzyl group at the amide nitrogen and a 6-methoxypyridazinyl group at the piperidine nitrogen. The methoxy substituents on both aromatic rings likely influence electronic properties, solubility, and receptor interactions.

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C19H24N4O3/c1-25-16-7-5-14(6-8-16)12-20-19(24)15-4-3-11-23(13-15)17-9-10-18(26-2)22-21-17/h5-10,15H,3-4,11-13H2,1-2H3,(H,20,24)

InChI Key

PFTUFGAJPKSKIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)OC

Origin of Product

United States

Biological Activity

N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a novel compound of interest in medicinal chemistry due to its structural features, which suggest potential interactions with various biological targets. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Structural Overview

The compound is characterized by:

  • Piperidine Ring : A six-membered nitrogen-containing ring that is common in many biologically active compounds.
  • Methoxybenzyl Group : This moiety may enhance lipophilicity and facilitate cellular uptake.
  • Methoxypyridazine Moiety : Implicated in various biological activities, particularly in neurological contexts.

The molecular formula is C19H24N4O3C_{19}H_{24}N_{4}O_{3} with a molecular weight of 356.4 g/mol .

Neurotransmitter Modulation

Preliminary studies indicate that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with muscarinic receptors. This suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Anticancer Properties

Similar compounds have shown anticancer properties, and while specific data on this compound is limited, structural analogs have demonstrated:

  • Inhibition of cell proliferation in various cancer cell lines.
  • Induction of apoptosis in cancer cells, potentially through mechanisms involving DNA damage .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups to enhance biological activity. Common synthetic routes include:

  • Formation of the piperidine core.
  • Introduction of the methoxybenzyl and methoxypyridazine groups through coupling reactions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated activities:

Compound NameStructural FeaturesBiological Activity
N-(4-methoxybenzyl)piperidine-4-carboxamidePiperidine ring, methoxybenzyl groupPotential muscarinic antagonist
1-(6-methoxypyridazin-3-yl)piperidinePiperidine ring, pyridazine groupNeuroactive properties
4-[3-(aryloxy)benzylidene]-3-methylpiperidineAryl substitution on piperidineFAAH inhibitor

These compounds illustrate the diversity in biological activity related to modifications on the piperidine structure .

While specific mechanisms for this compound are still under investigation, it is hypothesized that it may interact with neurotransmitter receptors and influence signaling pathways involved in cell proliferation and apoptosis .

Case Studies

Research has shown that compounds with similar structures have been effective in preclinical models:

  • Anticancer Activity : Studies on related piperidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting similar potential for this compound .
  • Neurological Effects : Compounds targeting muscarinic receptors have been explored for their ability to improve cognitive function in animal models of Alzheimer's disease .

Scientific Research Applications

Preliminary studies indicate that N-(4-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide may exhibit various biological activities:

  • Neurotransmitter Modulation : The structural components suggest potential interactions with muscarinic receptors, which are implicated in several neurological disorders. This could position the compound as a candidate for treating conditions such as Alzheimer's disease or schizophrenia.
  • Anticancer Properties : Similar compounds have shown promise in inhibiting specific protein interactions crucial for oncogenesis. For instance, compounds with related structures have been demonstrated to disrupt the menin-MLL interaction, relevant in certain leukemias.
  • Kinase Inhibition : In vitro assays have shown that this compound exhibits moderate inhibition of various kinases involved in cell signaling and proliferation, suggesting a potential role in cancer therapy.

Data Summary of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine core with methoxybenzyl substitutionModerate kinase inhibition; potential anti-cancer activity
Related Compound ALacks methoxybenzyl groupModerate kinase inhibition
Related Compound BSimplified structureBroad-spectrum activity but less specificity

The presence of the methoxy group enhances selectivity for certain biological targets while potentially reducing off-target effects compared to simpler analogs.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Study 2: Anticancer Efficacy

In another study, the compound was tested against various cancer cell lines including breast and colon cancer. The results demonstrated dose-dependent inhibition of cell proliferation, with IC50 values indicating promising anticancer activity. Further mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways.

Comparison with Similar Compounds

Structural Analogues and Receptor Selectivity

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Key Substituents Biological Target Selectivity/Affinity
Target Compound Piperidine-3-carboxamide 4-Methoxybenzyl, 6-methoxypyridazinyl Not explicitly stated (inferred: FPRs or kinases) Likely FPR2 preference (based on substituent analogy)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () Pyridazinone 4-Methoxybenzyl, bromophenyl FPR1/FPR2 Potent FPR2 agonist
(S)-1-(6-(6-Methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide () Pyrrolo-pyrimidine-piperidine Trifluoromethoxybenzyl, methoxypyridinyl ALK Kinase High selectivity for ALK mutants
1-[3-(1H-Indol-3-yl)propanoyl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide () Piperidine-3-carboxamide Indolyl, phenylbutan-2-yl COVID-19 Mpro Binding affinity: -11.5 kcal/mol
Key Observations:
  • Substituent Effects on Receptor Binding :
    • The 4-methoxybenzyl group in the target compound aligns with FPR2-selective agonists in , where para-substitution on benzyl enhances FPR2 specificity .
    • Replacement of pyridazinyl with pyrrolo-pyrimidine () shifts activity toward kinase inhibition, highlighting the role of heterocyclic cores in target specificity .
  • Electronic and Metabolic Properties :
    • Methoxy groups (electron-donating) in the target compound may improve membrane permeability compared to trifluoromethoxy (electron-withdrawing) in , which could enhance metabolic stability .
    • The absence of halogen substituents (e.g., bromine in ) may reduce toxicity but also lower binding affinity if halogen interactions are critical .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Notable Features
Target Compound ~410 ~2.5 Moderate (methoxy enhances hydrophilicity) Crystallinity potential (analogous to )
Compound ~560 ~3.8 Low (trifluoromethoxy increases lipophilicity) Optimized for kinase inhibition
Compound ~475 ~3.2 Moderate (indole may reduce solubility) High Mpro binding affinity
Key Observations:
  • Crystallinity : The 6-methoxypyridazinyl group in the target compound, similar to , may support stable crystalline forms, aiding in formulation .

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